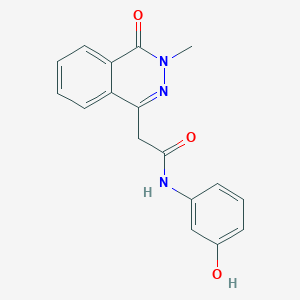

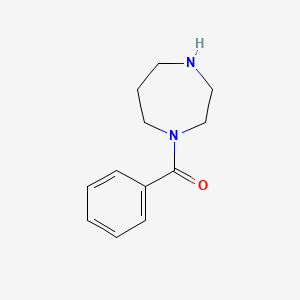

![molecular formula C19H21N3O2 B2376674 N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 320420-15-3](/img/structure/B2376674.png)

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide” is a compound that has been synthesized and characterized in various studies . It has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The compound has been synthesized in a series of steps involving the design and synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process involves complex chemical reactions and careful analysis.Molecular Structure Analysis

The molecular structure of the compound has been confirmed by single-crystal X-ray crystallographic studies . It was found to be crystallized in a monoclinic crystal system with a space group of C 2 .Aplicaciones Científicas De Investigación

Antifungal Activity

- Bisbenzamidines as Antifungal Agents: A study on the synthesis of various 4-(4-phenylpiperazine-1-yl)benzamidines, closely related to N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide, demonstrated their efficacy in inhibiting Pneumocystis carinii, showcasing potential antifungal applications (Laurent et al., 2010).

Anticonvulsant Activity

- Microwave Assisted Synthesis as Anticonvulsant Agents: A series of N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl) benzamide derivatives were synthesized and evaluated for anticonvulsant activity. This study highlights the relevance of such compounds in the development of new anticonvulsant drugs (Nikalje et al., 2014).

Anticancer Evaluation

- Design, Synthesis, and Anticancer Evaluation: A study focusing on the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, akin to this compound, exhibited significant anticancer activities against various cancer cell lines, suggesting its potential use in cancer treatment (Ravinaik et al., 2021).

Green Synthesis for Environmental Sustainability

- Green Synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Carboxamides: This study describes an environmentally friendly synthesis approach for compounds closely related to this compound, aligning with the principles of green chemistry (Horishny & Matiychuk, 2020).

Anti-inflammatory Applications

- Synthesis and Anti-inflammatory Activity of Indolyl Azetidinones: This research explores the anti-inflammatory activities of compounds structurally related to this compound, suggesting its potential use in anti-inflammatory treatments (Kalsi et al., 1990).

Antimicrobial Activity

- Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents: This study highlights the antimicrobial potential of compounds related to this compound, expanding its potential application in combating bacterial and fungal infections (Desai et al., 2007).

Propiedades

IUPAC Name |

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c23-18(15-20-19(24)16-7-3-1-4-8-16)22-13-11-21(12-14-22)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCMDKJWOZEHAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666650 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

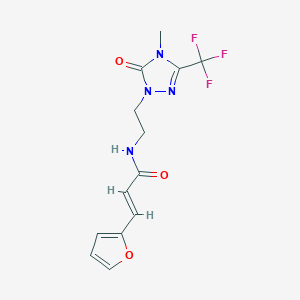

![N-(Cyanomethyl)-2-[(3-methyl-4-propan-2-yloxyphenyl)sulfonylamino]acetamide](/img/structure/B2376597.png)

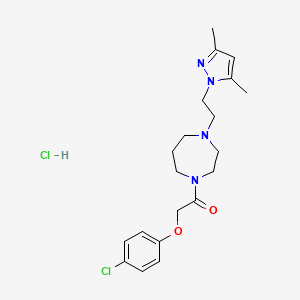

![3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2376600.png)

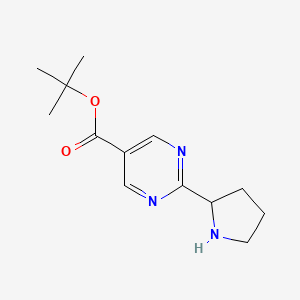

![2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride](/img/structure/B2376607.png)

![3-fluoro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2376611.png)

![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2376613.png)

![3-[(2-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2376614.png)